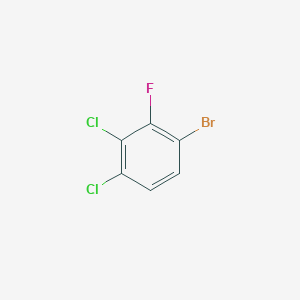

1-Bromo-3,4-dichloro-2-fluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves halogenation reactions, where bromine or other halogens are introduced into the benzene ring. For instance, the synthesis of 1-bromo-4-[18F]fluorobenzene is achieved through nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with a radiochemical yield of 65% within 10 minutes . Similarly, 1-bromo-2-fluorobenzenes can be synthesized and further reacted with alkyl isothiocyanates to produce thioxobenzoquinazolinones .

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence and position of the halogen substituents on the benzene ring. For example, the crystal structure of 1,2- and 1,3-dibromobenzene has been determined under various conditions, showing different crystalline phases and symmetry . The presence of halogen atoms can affect the molecular geometry and vibrational frequencies, as seen in the study of 1-bromo-3-fluorobenzene .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. The versatility of these compounds is demonstrated by their use in synthesizing complex molecules, such as the formation of heterocycles through carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles . Additionally, brominated benzene derivatives can be used in cross-coupling reactions with organostannanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are closely related to their molecular structure. The melting points of dibromobenzenes, for instance, are influenced by molecular symmetry and the presence of halogen bonds . The spectroscopic properties, including FT-IR and FT-Raman spectra, provide information on the vibrational modes and molecular conformation . The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, are also affected by the halogen substituents .

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy : The Raman and infrared spectra of similar trisubstituted benzenes, including 1-bromo-3,4-difluorobenzene, have been analyzed. This study is significant for understanding the vibrational properties of such compounds (Aralakkanavar et al., 1992).

Force Field Analysis : Research has been conducted on the transferable valence force fields for trisubstituted benzenes like 1-bromo-3,4-difluorobenzene, providing insights into their vibrational behaviors (Reddy & Rao, 1994).

Electrochemical Fluorination : Studies explore the mechanism of electrochemical fluorination of aromatic compounds, including 1-bromo-4-fluorobenzene, in liquid HF. Such research is crucial for understanding the chemical reactions and synthesis of fluorinated aromatic compounds (Horio et al., 1996).

Photofragment Spectroscopy : The ultraviolet photodissociation of 1-bromo-3-fluorobenzene and related compounds has been studied, which is significant for understanding the photophysical properties of these molecules (Gu et al., 2001).

Cobalt-Catalysed Carbonylation : Research has focused on the cobalt-catalysed methoxycarbonylation of bromo, fluoro- and chloro, fluorobenzenes. This work is crucial for the synthesis of various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

Synthon Preparation : Studies have been conducted on the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).

Triazidation of Fluorobenzenes : Research on the triazidation of 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene has been conducted, yielding compounds potentially useful in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).

NMR Spectroscopy and Computational Modeling : Studies utilizing NMR spectroscopy and computational modeling have been conducted to explore the chemoselectivity in the formation of Grignard reagents, including those derived from 1-bromo-2-fluorobenzene. This research is vital for understanding the reactivity and synthesis of such compounds (Hein et al., 2015).

Reactions with Cyclopentene : Photoreactions of halogenobenzenes, including bromobenzenes, with cyclopentene have been studied, providing insights into reactions involving carbon-halogen bonds (Bryce-smith et al., 1980).

Safety and Hazards

While specific safety and hazard information for 1-Bromo-3,4-dichloro-2-fluorobenzene is not available, similar compounds like 1-Bromo-4-fluorobenzene are considered hazardous. They are classified as flammable liquids with acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Wirkmechanismus

Target of Action

It’s known that halogenated benzenes often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of 1-Bromo-3,4-dichloro-2-fluorobenzene involves several chemical reactions. It can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of free radical bromination, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the brominated compound .

Biochemical Pathways

They can interfere with the normal functioning of enzymes and receptors, leading to downstream effects .

Pharmacokinetics

Once absorbed, it may be distributed throughout the body, metabolized by the liver, and excreted in urine and feces .

Result of Action

Halogenated benzenes can cause various effects, including oxidative stress, dna damage, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3,4-dichloro-2-fluorobenzene. For instance, temperature and pH can affect its reactivity and stability. Moreover, it’s known to be toxic to aquatic life, indicating that it can have environmental impacts .

Eigenschaften

IUPAC Name |

1-bromo-3,4-dichloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)5(9)6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDUTCXBRJGSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290144 | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,4-dichloro-2-fluorobenzene | |

CAS RN |

1208075-29-9 | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)